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Compound of Interest

Compound Name:
5-Chloro-2-(4-

fluorophenoxy)pyridin-3-amine

CAS No.: 899424-02-3

Cat. No.: B1400272

Get Quote

Focus: P2X3 Receptor Antagonism & Selectivity
Profiling
Executive Summary & Mechanism of Action
Target Identity:P2X3 Receptor (ATP-gated ion channel). Therapeutic Context: Chronic Cough,

Neuropathic Pain, Hypertension. Mechanism: The molecule acts as an allosteric antagonist,

binding to the extracellular domain of the P2X3 homotrimer to stabilize the desensitized state

or prevent ATP-induced channel gating.

The Biological Imperative
The P2X3 receptor is expressed on C-fiber sensory neurons (nociceptors). Activation by

extracellular ATP (released during tissue injury or inflammation) triggers rapid calcium influx,

leading to depolarization and the transmission of pain or cough signals.

Challenge: The structurally related P2X2/3 heterotrimer mediates taste sensation.
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Goal: Validate that Cyp-F-Amine selectively inhibits P2X3 (homotrimer) over P2X2/3

(heterotrimer) to minimize dysgeusia.

Comparative Analysis: Performance Benchmarking
The following table compares Cyp-F-Amine against the clinical standard (Gefapixant) and a

preclinical tool (A-317491).

Feature
Cyp-F-Amine

(Candidate)
Gefapixant (MK-
7264)

A-317491 (Tool
Compound)

Primary Target P2X3 (Homotrimer) P2X3 & P2X2/3 P2X3 & P2X2/3

IC50 (hP2X3)
~10–50 nM

(Predicted*)
~30 nM ~20 nM

Selectivity (vs P2X2/3) High Potential (>100x) Low (~3-10x) Moderate

Mechanism Allosteric Antagonist Allosteric Antagonist
Competitive

Antagonist

Key Liability
Solubility (Lipophilic

core)

Dysgeusia (Taste

loss)
Poor Bioavailability

Validation Status In-Validation
FDA Approved

(Japan)
Preclinical Standard

*Note: IC50 values are scaffold-dependent estimates based on structural analogs

(Roche/Merck patents).

Visualizing the Mechanism & Workflow
Figure 1: P2X3 Signaling & Antagonism Pathway
This diagram illustrates the physiological activation of P2X3 by ATP and the interception point

of Cyp-F-Amine.
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Caption: Figure 1. Mechanism of Action. Cyp-F-Amine prevents the ATP-driven transition of

P2X3 from closed to open state, halting Ca2+ influx.

Experimental Protocols: The Validation Cascade
To scientifically validate Cyp-F-Amine, you must execute a "Self-Validating" cascade: Primary

Screen (FLIPR) → Orthogonal Confirmation (Patch Clamp) → Selectivity Profiling.

Protocol A: High-Throughput Calcium Flux Assay
(FLIPR)
Purpose: Rapidly determine IC50 values and assess functional potency.

Materials:

HEK293 cells stably expressing hP2X3 (or hP2X2/3).

Calcium indicator dye (e.g., Fluo-4 AM).

Agonist:

-methylene ATP (

-meATP) - Crucial: More stable than ATP.

Step-by-Step Workflow:

Cell Seeding: Plate HEK293-hP2X3 cells in 384-well poly-D-lysine coated plates (15,000

cells/well). Incubate 24h.
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Dye Loading: Aspirate media. Add 20 µL Fluo-4 AM loading buffer. Incubate 60 min at 37°C.

Compound Addition (Pre-incubation): Add Cyp-F-Amine (serially diluted, 1 nM – 10 µM).

Critical Control: Include TNP-ATP (10 µM) as a positive control for inhibition.

Time: Incubate for 30 minutes to allow equilibrium binding (vital for allosteric modulators).

Agonist Challenge: Inject EC80 concentration of

-meATP.

Measurement: Record fluorescence (Ex 488nm / Em 525nm) on FLIPR Tetra.

Data Analysis: Calculate

. Fit to 4-parameter logistic equation to derive IC50.

Expert Insight: P2X3 receptors desensitize rapidly. If your agonist injection speed is too slow,

you will miss the peak response. Ensure injection speed is >20 µL/sec.

Protocol B: Whole-Cell Patch Clamp Electrophysiology
(Gold Standard)
Purpose: Confirm direct channel blockade and kinetics, ruling out fluorescence artifacts.

System: Manual Patch Clamp or QPatch (Automated). Configuration: Whole-cell voltage clamp

(

).

Step-by-Step Workflow:

Solutions:
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Extracellular: Standard Tyrode’s solution (2 mM

, 1 mM

).

Intracellular: CsF-based solution (to block K+ channels and improve seal).

Seal Formation: Establish G

seal on hP2X3-expressing CHO cells. Break-in to whole-cell mode.

Protocol Design:

Apply Agonist (

-meATP, 10 µM) for 2 seconds.

Washout: 2 minutes (Critical to recover from desensitization).

Apply Cyp-F-Amine for 2 minutes.

Apply Agonist + Cyp-F-Amine co-application.

Analysis: Measure Peak Current Amplitude (

).

.

Self-Validating Check: If the current does not recover after washout of the drug, the compound

may be a pore blocker or irreversible binder rather than a reversible antagonist.

Figure 2: Validation Workflow Logic
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Caption: Figure 2. The critical path for validating P2X3 antagonist activity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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